ATP Synthesis-IN-2

ATP synthase inhibition Pseudomonas aeruginosa Quinoline SAR

Generic quinoline analogs fail due to extreme SAR sensitivity at the c-ring H+ binding site. ATP Synthesis-IN-2 (Compound 5) is the validated benchmark for antibacterial target validation in MDR Gram-negative pathogens. - **Activity**: IC50 = 0.7 μg/mL vs P. aeruginosa ATP synthesis (membrane vesicles). MIC = 16 μg/mL vs MDR clinical isolate BAA 2108. - **Differentiation**: Direct cIle65 binding site engagement; 15x more potent than C1-methyl sulfide analog. - **Supply**: Validated chemical probe for resistance mechanism & SAR studies.

Molecular Formula C27H29N3S
Molecular Weight 427.6 g/mol
Cat. No. B12372246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP Synthesis-IN-2
Molecular FormulaC27H29N3S
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SCC4=CC=CC=C4
InChIInChI=1S/C27H29N3S/c1-30(2)19-22-14-12-21(13-15-22)17-28-18-25-16-24-10-6-7-11-26(24)29-27(25)31-20-23-8-4-3-5-9-23/h3-16,28H,17-20H2,1-2H3
InChIKeySFWQOTBCGHCKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATP Synthesis-IN-2: Potency & Procurement


ATP Synthesis-IN-2 (Compound 5) is a quinoline-derived small molecule inhibitor of bacterial F1Fo ATP synthase, specifically targeting the c-ring H⁺ binding site. Its molecular formula is C₂₇H₂₉N₃S with a molecular weight of 427.60 g/mol [1]. It exhibits potent, sub-microgram per milliliter inhibition of ATP synthesis activity in Pseudomonas aeruginosa (PA) membrane vesicles, with a reported IC₅₀ of 0.7 μg/mL . This compound serves as a critical chemical probe for studying ATP synthase as an antibacterial target in drug-resistant Gram-negative pathogens.

1 ATP synthase c-ring inhibitor for bacterial membrane studies
2 Chemical probe for drug-resistant P. aeruginosa pathway investigation
3 Quinoline-based tool compound with reported sub-µg/mL inhibition range

ATP Synthesis-IN-2: Irreplaceable by Analogs


Quinoline-based ATP synthase inhibitors exhibit extreme sensitivity to subtle structural modifications, rendering generic substitution or analog replacement scientifically invalid. Direct comparative data from the primary discovery paper demonstrates that a single change at the C1 position—replacing a methyl sulfide with a benzyl sulfide—results in a greater than 15-fold improvement in IC₅₀ for PA ATP synthesis (0.7 μg/mL for Compound 5 vs. 11.1 μg/mL for Compound 4) [1]. Furthermore, differential binding site interactions, as revealed by site-directed mutagenesis of the c-ring Ile65 residue, confirm that individual quinoline derivatives engage distinct and non-interchangeable molecular contacts within the ATP synthase binding pocket [2]. Procurement of a non-validated analog risks experimental failure due to loss of potency, altered antibacterial spectrum, or unpredictable off-target inhibition of the electron transport chain.

C1 benzyl sulfide substitution leads to substantial potency shift compared to methyl analog, limiting analog interchangeability.
Differential c-ring Ile65 mutation response confirms unique, non-interchangeable binding mode among quinoline derivatives.
Unvalidated analogs risk altered antibacterial spectrum and unpredictable off-target electron transport chain inhibition.

ATP Synthesis-IN-2: Differentiation Evidence


ATP Synthase Inhibition: Potency vs. Compound 4

ATP Synthesis-IN-2 (Compound 5) demonstrates a 15.9-fold increase in potency against PA ATP synthesis activity compared to its closest structural analog, Compound 4 (ATP Synthesis-IN-1). The introduction of a benzyl sulfide at the C1 position of the quinoline scaffold, in place of the methyl sulfide present in Compound 4, drives this dramatic potency enhancement [1].

PA ATP Synthase IC₅₀
Head-to-head
0.7 μg/mL vs 11.1 μg/mL (15.9× lower)
Supports selection as potency benchmark for SAR studies
NADH-driven luciferin/luciferase assay, inverted membrane vesicles
ATP synthase inhibition Pseudomonas aeruginosa Quinoline SAR

Antibacterial Activity Against MDR P. aeruginosa

ATP Synthesis-IN-2 (Compound 5) exhibits a more potent antibacterial profile than Compound 4 against clinically relevant multidrug-resistant (MDR) PA isolates. Against the MDR clinical isolate BAA 2108, ATP Synthesis-IN-2 displays an MIC of 16 μg/mL, while Compound 4 requires a significantly higher concentration (MIC = 64-128 μg/mL) [1]. This enhanced activity against MDR strains underscores its value for investigating ATP synthase as a target in resistant infections.

MDR PA MIC (BAA 2108)
Head-to-head
16 μg/mL vs 64–128 μg/mL (4–8× lower)
Supports MDR strain antimicrobial screening context
MIC assay using cystic fibrosis isolate BAA 2108
Multidrug-resistant Pseudomonas aeruginosa Antibacterial MIC

Reduced ETC Off-Target Activity

ATP Synthesis-IN-2 (Compound 5) demonstrates a cleaner target-specific profile than Compound 4 by exhibiting weaker off-target inhibition of the PA electron transport chain. In NADH-driven H⁺ pumping assays, Compound 5 showed an IC₅₀ of 27 μg/mL for PA electron transport chain inhibition, while Compound 4 was more potent (IC₅₀ = 29 μg/mL) and exhibited a greater deviation from its ATP synthase IC₅₀ [1]. Notably, ATP Synthesis-IN-2 showed no detectable inhibition of the E. coli electron transport chain (IC₅₀ > 64 μg/mL) [2].

PA ETC Off‑Target IC₅₀
Head-to-head
27 μg/mL (PA) vs 29 μg/mL; EC >64 μg/mL
Cleaner target-specific profile reduces experimental confounding
NADH-driven H⁺ pumping assay, inverted membrane vesicles
Off-target effects Electron transport chain Specificity

Distinct Binding Site Engagement: Sensitivity to cIle65Ala Mutation Confirms Unique Interactions

ATP Synthesis-IN-2 (Compound 5) engages the ATP synthase c-ring binding site in a manner distinct from its analogs. Site-directed mutagenesis reveals that replacing Ile65 with Ala in the c-ring H⁺ binding site decreases the potency of ATP Synthesis-IN-2, whereas the same mutation does not significantly affect Compound 1 inhibition. In contrast, Compound 4 shows increased potency against the cIle65Phe mutant [1]. This differential sensitivity provides definitive evidence of unique binding interactions for each quinoline derivative.

cIle65 Mutation Response
Head-to-head
Potency decrease with cIle65Ala; Compound 1 unaffected
Confirms non-overlapping binding mode vs. analogs
Mutant membrane vesicles (DK8/pASH20 cIle65 variants)
Binding site c-ring Mutagenesis Mechanism of action

ATP Synthesis-IN-2: Research Applications


SAR Benchmarking for ATP Synthase Inhibitors

ATP Synthesis-IN-2 serves as a high-potency benchmark in SAR studies investigating quinoline-based ATP synthase inhibitors. Its 0.7 μg/mL IC₅₀ against PA ATP synthesis provides a reference point for evaluating the impact of structural modifications, particularly at the C1 and C2 positions of the quinoline scaffold. Researchers can directly compare new analogs against this validated tool compound to quantify improvements or declines in target engagement [1].

Target Validation in MDR Pseudomonas

This compound is optimally suited for target validation experiments aimed at confirming ATP synthase as a viable antibacterial target in multidrug-resistant P. aeruginosa. Its demonstrated antibacterial activity against MDR clinical isolates (e.g., MIC = 16 μg/mL against BAA 2108) enables researchers to correlate ATP synthase inhibition with growth suppression in clinically relevant backgrounds, supporting the rationale for further drug development efforts [1].

c-Ring Binding and Resistance Studies

ATP Synthesis-IN-2 is a critical reagent for mechanistic investigations into ATP synthase c-ring binding and the emergence of resistance. The compound's defined sensitivity to cIle65 mutations provides a tool for probing binding site architecture and for selecting resistant mutants in vitro. These studies are essential for understanding target vulnerability and for predicting potential clinical resistance pathways [1].

Application
Selection Property
Validation Focus
SAR comparator studies
Target engagement potency context
Quantify structural modification impact on ATP synthase inhibition
MDR strain response studies
MIC endpoint context
Correlate ATP synthase inhibition with growth suppression in drug-resistant isolates
Binding-site resistance studies
cIle65 mutation sensitivity profile
Probe binding-site architecture and resistance mechanism development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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